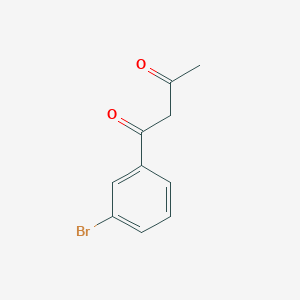

1-(3-Bromophenyl)-1,3-butanedione

CAS No.:

Cat. No.: VC14397833

Molecular Formula: C10H9BrO2

Molecular Weight: 241.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H9BrO2 |

|---|---|

| Molecular Weight | 241.08 g/mol |

| IUPAC Name | 1-(3-bromophenyl)butane-1,3-dione |

| Standard InChI | InChI=1S/C10H9BrO2/c1-7(12)5-10(13)8-3-2-4-9(11)6-8/h2-4,6H,5H2,1H3 |

| Standard InChI Key | ZZPGUHYGTBCVTO-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)CC(=O)C1=CC(=CC=C1)Br |

Introduction

Chemical Identity and Structural Features

Molecular Structure and Nomenclature

1-(3-Bromophenyl)-1,3-butanedione consists of a phenyl ring substituted with a bromine atom at the meta position (3-bromophenyl) attached to a 1,3-butanedione chain. The IUPAC name is 1-(3-bromophenyl)butane-1,3-dione, and it is alternatively termed 3-bromobenzoylacetone or (3-bromobenzoyl)acetone . The compound’s structure is defined by the following identifiers:

-

CAS Registry Numbers: 4023-81-8 and 152706-83-7 (discrepancies may arise from database variations or isomer labeling) .

-

SMILES:

-

InChIKey: DTJASDSZEHFFKX-UHFFFAOYSA-N (derived from related compounds) .

Table 1: Key Identifiers of 1-(3-Bromophenyl)-1,3-butanedione

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 241.08 g/mol | |

| CAS Numbers | 4023-81-8, 152706-83-7 | |

| SMILES | O=C(C(=O)CC)C1=CC(=CC=C1)Br |

Synthesis and Manufacturing

Synthetic Routes

1-(3-Bromophenyl)-1,3-butanedione is typically synthesized via Claisen condensation between 3-bromoacetophenone and ethyl acetate in the presence of a base (e.g., sodium ethoxide) . Alternative methods include:

-

Acylation of Enolates: Reaction of 3-bromophenylacetyl chloride with diketene .

-

Oxidative Methods: Oxidation of 3-bromophenylpropan-2-one using selenium dioxide .

Table 2: Synthetic Conditions and Yields

| Method | Reagents | Yield (%) | Purity (%) |

|---|---|---|---|

| Claisen Condensation | NaOEt, Ethyl Acetate | 65–75 | ≥98 |

| Acylation | Diketene, Base | 70–80 | ≥95 |

Physical and Chemical Properties

Physicochemical Data

1-(3-Bromophenyl)-1,3-butanedione is a crystalline solid with the following properties:

Tautomerism and Reactivity

The compound exhibits keto-enol tautomerism, with the enol form stabilized by intramolecular hydrogen bonding. This tautomerism enhances its reactivity in:

-

Coordination Chemistry: Formation of metal complexes (e.g., with Cu²⁺ or Fe³⁺) .

-

Nucleophilic Additions: Reactions with Grignard reagents or amines .

Applications in Organic Synthesis

Pharmaceutical Intermediates

1-(3-Bromophenyl)-1,3-butanedione serves as a precursor for:

Material Science

-

Ligands in Catalysis: Chelating ligands for transition metal catalysts .

-

Polymer Additives: UV stabilizers due to bromine’s radical-scavenging properties .

| Parameter | Recommendation |

|---|---|

| Storage Temperature | 2–8°C (inert atmosphere) |

| PPE | Gloves, Lab Coat, Goggles |

| Disposal | Incineration per local regulations |

| Quantity | Price (INR) | Price (USD) |

|---|---|---|

| 1G | 7,900 | 95 |

| 5G | 33,900 | 410 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume